molecular formula C14H16ClN3O B2425119 1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile CAS No. 2124398-03-2

1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile

Cat. No.: B2425119
CAS No.: 2124398-03-2
M. Wt: 277.75
InChI Key: YFDTXCXZCLXHAW-UHFFFAOYSA-N
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Description

1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound that features a chlorinated pyridine ring and a piperidine ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of a piperidine ring through nucleophilic substitution. The nitrile group is then introduced via a cyanation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
  • 1-(5-Bromopyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
  • 1-(5-Iodopyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile

Uniqueness

1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorinated pyridine ring can enhance the compound’s stability and its ability to form specific interactions with enzymes and receptors .

Properties

IUPAC Name

1-(5-chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-14(2)4-3-5-18(12(14)7-16)13(19)10-6-11(15)9-17-8-10/h6,8-9,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDTXCXZCLXHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=CC(=CN=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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